molecular formula C8H9BrO4S B1408117 Methyl 3-bromo-4-methoxybenzenesulfonate CAS No. 363587-94-4

Methyl 3-bromo-4-methoxybenzenesulfonate

Cat. No.: B1408117
CAS No.: 363587-94-4
M. Wt: 281.13 g/mol
InChI Key: WDATXPZLWBYONZ-UHFFFAOYSA-N
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Description

Methyl 3-bromo-4-methoxybenzenesulfonate is an organic compound with the molecular formula C8H9BrO4S. It is a derivative of benzenesulfonate, featuring a bromine atom at the 3-position and a methoxy group at the 4-position. This compound is often used in organic synthesis and various chemical research applications due to its unique reactivity and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-bromo-4-methoxybenzenesulfonate can be synthesized through several methods. One common approach involves the sulfonation of 3-bromo-4-methoxybenzene followed by esterification with methanol. The reaction typically requires a sulfonating agent such as sulfur trioxide or chlorosulfonic acid, and the esterification step may be catalyzed by an acid like sulfuric acid.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale sulfonation and esterification processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-4-methoxybenzenesulfonate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The sulfonate group can be reduced under specific conditions to yield sulfinates or sulfides.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

The major products formed from these reactions include substituted benzenesulfonates, aldehydes, acids, sulfinates, and sulfides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 3-bromo-4-methoxybenzenesulfonate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is employed in the modification of biomolecules and the study of enzyme mechanisms.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds and potential drug candidates.

    Industry: The compound is utilized in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism by which methyl 3-bromo-4-methoxybenzenesulfonate exerts its effects depends on the specific reaction or application. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the aromatic ring. In oxidation reactions, the methoxy group undergoes electron transfer processes, leading to the formation of aldehydes or acids. The sulfonate group can participate in various redox reactions, influencing the overall reactivity of the compound.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-bromo-4-methoxybenzoate: Similar structure but with a carboxylate ester instead of a sulfonate group.

    Methyl 4-bromo-3-methylbenzoate: Features a methyl group at the 3-position instead of a methoxy group.

    3-Bromo-4-methoxybenzenesulfonyl chloride: Contains a sulfonyl chloride group instead of a sulfonate ester.

Uniqueness

Methyl 3-bromo-4-methoxybenzenesulfonate is unique due to its combination of functional groups, which provide distinct reactivity patterns and make it a versatile reagent in organic synthesis. Its ability to undergo various substitution, oxidation, and reduction reactions sets it apart from similar compounds, offering a broader range of applications in scientific research and industrial processes.

Properties

IUPAC Name

methyl 3-bromo-4-methoxybenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrO4S/c1-12-8-4-3-6(5-7(8)9)14(10,11)13-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDATXPZLWBYONZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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